4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester

Vue d'ensemble

Description

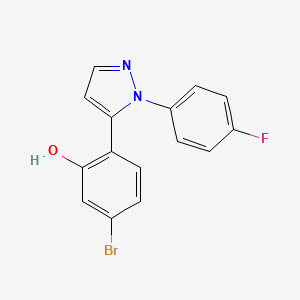

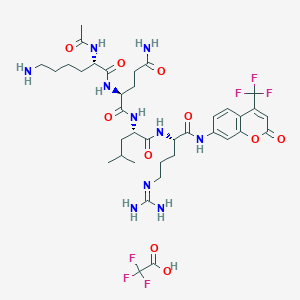

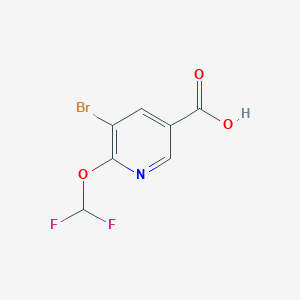

“4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester” is a chemical compound with the molecular formula C12H7F3N4O4 and a molecular weight of 328.2 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester”. However, similar compounds have been synthesized through various methods2. For instance, a two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines3.Molecular Structure Analysis

The molecular structure of “4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester” is not explicitly available in the search results. However, related compounds such as “2,5-Dioxopyrrolidin-1-yl octanoate” have been analyzed4.Chemical Reactions Analysis

The specific chemical reactions involving “4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester” are not detailed in the search results. However, similar compounds have been used in various chemical reactions. For example, “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” was found to increase monoclonal antibody production2.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester” are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 328.2 g/mol1.Applications De Recherche Scientifique

Synthesis Applications

Synthesis of 1,4-Dihydropyridines : 3,4,5-Trifluorobenzeneboronic acid, closely related to the compound of interest, has been used as a catalyst in the eco-friendly synthesis of 4-pyrazolyl 1,4-dihydropyridines, highlighting its potential in facilitating room-temperature cyclocondensation reactions (Sridhar & Perumal, 2005).

Formation of Pyrrolidine Derivatives : Research demonstrates the conversion of alkyl 4-aminobenzoates into alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which are then transformed into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates (Kolyamshin et al., 2007).

Chemical Reactions and Mechanisms

Staudinger Reaction on Azido Esters : The Staudinger reaction involving phenyl esters of α-azido acids, similar in structure to 4-Azido-2-trifluoromethylbenzoic acid, has been studied to produce 5-substituted 2H-1,2,3-triazol-4-ols (Taylor & Lohani, 2016).

Hydrolysis and Photolysis Studies : Investigations into the hydrolysis and photolysis of related quinol esters demonstrate the formation of oxenium ion intermediates and highlight the potential for photochemical applications (Wang et al., 2009).

Synthesis of Novel Compounds

- Creation of Functionalized CF3-1,2,3-Triazoles : Studies involving reactions of pyranones and azides, similar to the compound of interest, have led to the synthesis of functionalized CF3-1,2,3-triazoles, indicating its potential in the creation of novel chemical entities (Usachev et al., 2011).

Chemical Characterization and Analysis

Esters of 2-Iodoxybenzoic Acid : Research involving esters closely related to 4-Azido-2-trifluoromethylbenzoic acid indicates the potential for these compounds as oxidizing reagents in chemical syntheses (Zhdankin et al., 2005).

Esterification Reactions : The compound's relevance in esterification reactions is highlighted by research on similar esters, demonstrating their utility in synthesizing a wide array of carboxylic esters (Balalaie et al., 2008).

Safety And Hazards

The safety and hazards associated with “4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester” are not explicitly mentioned in the search results.

Orientations Futures

The future directions for the use of “4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester” are not explicitly mentioned in the search results. However, related compounds have shown potential in improving monoclonal antibody production, suggesting possible applications in biotechnology2.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4O4/c13-12(14,15)8-5-6(17-18-16)1-2-7(8)11(22)23-19-9(20)3-4-10(19)21/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIODVIMKNJWQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2-trifluoromethylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)

![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)